3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS No.:
Cat. No.: VC16347473
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C18H23N5O3/c24-15(13-23-16(25)18(20-17(23)26)6-2-3-7-18)22-11-9-21(10-12-22)14-5-1-4-8-19-14/h1,4-5,8H,2-3,6-7,9-13H2,(H,20,26) |
| Standard InChI Key | JQXOHGXKBQYWKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
The compound 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic molecule with potential applications in medicinal chemistry. Its structure features a spiro-fused diazaspiro[4.4]nonane core, a piperazine ring substituted with a pyridine moiety, and an oxoethyl group. Such structural motifs are often associated with bioactivity, making this compound a candidate for pharmaceutical research.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the Spirocyclic Core: Cyclization reactions using amines and carbonyl precursors.
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Piperazine Substitution: Introduction of the pyridin-2-yl group onto the piperazine ring via alkylation or acylation.
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Attachment of the Oxoethyl Group: Addition of a 2-oxoethyl moiety through nucleophilic substitution or reductive amination.
For example:
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A Strecker reaction can be used to form intermediates containing nitrile groups, which are subsequently converted into lactams.
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Piperazine derivatives are often synthesized by reacting piperazine with halogenated pyridine derivatives.
Biological Activities
Compounds containing similar structural features have demonstrated diverse biological activities:
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GPCR Modulation: Piperazine-based compounds are known to act as agonists or antagonists for G protein-coupled receptors (GPCRs), which are critical in CNS disorders .
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Antiviral Activity: Related compounds have shown moderate activity against viruses such as HIV-1 and HSV-1 .
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Anti-inflammatory Potential: The presence of ketones and nitrogen heterocycles suggests possible COX-2 inhibitory activity .
While specific data on this compound's biological activity is limited, its structural analogs indicate potential as a lead molecule in drug discovery.
Applications in Medicinal Chemistry
This compound's unique structure makes it a promising candidate for:
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Central Nervous System (CNS) Disorders: The piperazine-pyridine motif is often explored in drugs targeting dopamine or serotonin transporters .
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Antimicrobial Agents: Spirocyclic lactams have shown antibacterial and antifungal properties in related studies .
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Anti-inflammatory Drugs: The oxoethyl group enhances affinity for cyclooxygenase enzymes, suggesting anti-inflammatory potential .
Analytical Data
Key techniques for characterizing this compound include:
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NMR Spectroscopy: Provides information on chemical shifts for protons and carbons in the spirocyclic and piperazine rings.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional structure of the molecule.
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IR Spectroscopy: Identifies functional groups such as carbonyl (C=O) stretches.
Challenges and Future Directions
While the compound has promising structural features:
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Its pharmacokinetics (absorption, distribution, metabolism, excretion) need further study.
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Toxicological profiles must be established to ensure safety.
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Optimization through structure-activity relationship (SAR) studies could enhance efficacy.
Future research could focus on developing derivatives with improved biological activity and reduced side effects.
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